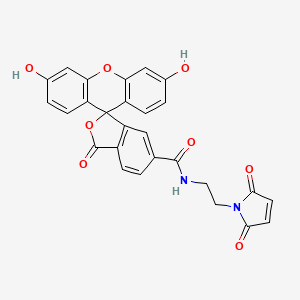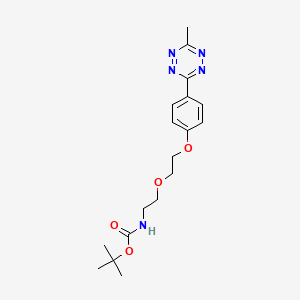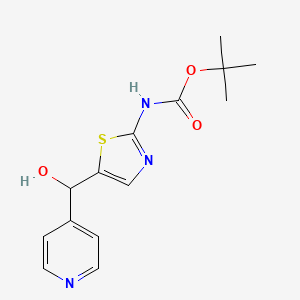
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a Boc-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide and an alpha-haloketone, the thiazole ring can be formed through cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-amino group.
Methanol Addition: The final step involves the addition of a methanol group to the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) as a catalyst.
Substitution: Acidic conditions (e.g., TFA - Trifluoroacetic acid) for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-carboxylic acid
- 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-aldehyde
- 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-amine
Uniqueness
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol is unique due to the presence of the methanol group, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H17N3O3S |
|---|---|
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
tert-butyl N-[5-[hydroxy(pyridin-4-yl)methyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-12-16-8-10(21-12)11(18)9-4-6-15-7-5-9/h4-8,11,18H,1-3H3,(H,16,17,19) |
Clé InChI |
QPHHJAFEFUJTBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


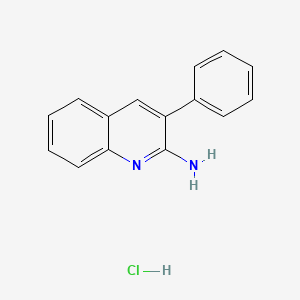
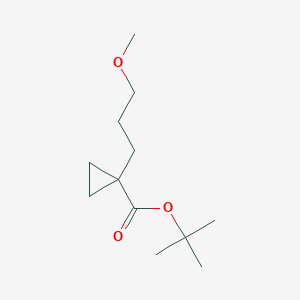
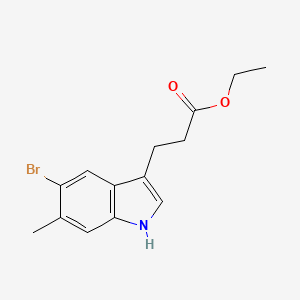


![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
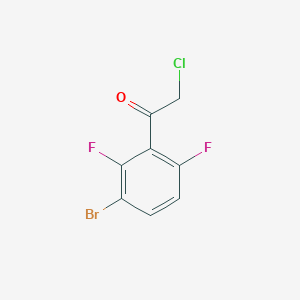
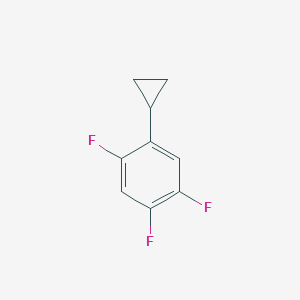
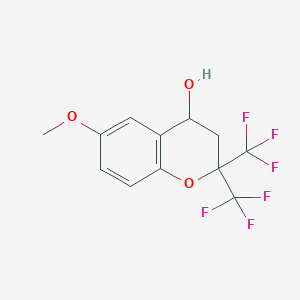

![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
